molecular formula C12H13BrN2O4 B8127126 Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate

Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate

Cat. No.: B8127126
M. Wt: 329.15 g/mol
InChI Key: VZJLMFTYZUXMRO-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-nitrobenzyl bromide and azetidine-3-carboxylic acid.

    Nucleophilic Substitution: The 3-bromo-5-nitrobenzyl bromide undergoes a nucleophilic substitution reaction with azetidine-3-carboxylic acid in the presence of a base such as potassium carbonate. This step forms the desired azetidine ring.

    Esterification: The resulting intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted azetidine derivatives.

    Oxidation: Formation of oxidized azetidine derivatives.

Scientific Research Applications

Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

    Chemical Biology: It serves as a probe for studying biological processes involving azetidine-containing compounds.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromo substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-chloro-5-nitrobenzyl)azetidine-3-carboxylate
  • Methyl 1-(3-bromo-5-nitrophenyl)azetidine-3-carboxylate
  • Methyl 1-(3-bromo-5-nitrobenzyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate is unique due to the presence of both bromo and nitro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The azetidine ring also imparts distinct structural and electronic properties compared to other similar compounds.

Properties

IUPAC Name

methyl 1-[(3-bromo-5-nitrophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O4/c1-19-12(16)9-6-14(7-9)5-8-2-10(13)4-11(3-8)15(17)18/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLMFTYZUXMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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